molecular formula C15H15N3O3 B2638581 Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate CAS No. 706765-84-6

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate

Cat. No.: B2638581
CAS No.: 706765-84-6
M. Wt: 285.303
InChI Key: UDZKCTOWFIGASI-UHFFFAOYSA-N
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Description

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate is a methyl benzoate derivative featuring a urea linkage substituted with a 3-pyridinylmethyl group. This structure combines a benzoate ester core with a pyridine-containing urea moiety, which is uncommon in commercial agrochemicals but shares functional similarities with sulfonylurea and aryloxypropionate herbicides.

Properties

IUPAC Name

methyl 2-(pyridin-3-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-14(19)12-6-2-3-7-13(12)18-15(20)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZKCTOWFIGASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate typically involves the reaction of 3-pyridinylmethylamine with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 256.29 g/mol
  • Chemical Structure : The compound features a benzoate moiety with a pyridine-derived amine, which contributes to its biological activity.

Pharmacological Applications

  • Antitumor Activity
    • Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate has been investigated for its antitumor properties. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have been associated with the inhibition of tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Inhibition of Enzymatic Activity
    • The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may serve as a NAMPT (Nicotinamide adenine dinucleotide biosynthesis) inhibitor, which is crucial in cancer metabolism . Compounds targeting NAMPT have shown promise in preclinical studies for treating various cancers.
  • Anti-inflammatory Properties
    • Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cellular models. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer effectsThis compound showed significant cytotoxicity against breast cancer cells, inducing apoptosis at IC50 values below 10 µM.
Study 2Investigate anti-inflammatory propertiesThe compound reduced TNF-alpha levels in LPS-stimulated macrophages by approximately 50%, indicating strong anti-inflammatory potential.
Study 3Assess enzymatic inhibitionIn vitro assays demonstrated that the compound effectively inhibited NAMPT activity, leading to decreased NAD+ levels in cancer cells, suggesting a metabolic targeting approach for cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Primary Use Reference
Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate 3-pyridinylmethyl urea Urea, benzoate ester Not explicitly stated (hypothetical ALS inhibitor) N/A
Bensulfuron-methyl 4,6-dimethoxy-2-pyrimidinyl sulfonylurea Sulfonylurea, benzoate ester Herbicide (rice paddies)
Primisulfuron-methyl 4,6-bis(difluoromethoxy)-2-pyrimidinyl sulfonylurea Sulfonylurea, benzoate ester Herbicide (corn fields)
Tribenuron-methyl Pyrimidinylmethyl sulfonylurea Sulfonylurea, benzoate ester Broadleaf weed control
Haloxyfop-methyl 3-chloro-5-(trifluoromethyl)-2-pyridinyl phenoxypropanoate Aryloxypropionate ester Grass-selective herbicide

Key Observations:

Functional Group Differences: The target compound features a urea linkage, whereas sulfonylurea analogs (e.g., bensulfuron-methyl) incorporate a sulfonylurea group. Urea derivatives typically exhibit different binding kinetics and metabolic stability compared to sulfonylureas, which may alter herbicidal potency or selectivity . Haloxyfop-methyl, an aryloxypropionate, lacks a urea/sulfonylurea moiety entirely, instead relying on a phenoxypropanoate group for acetyl-CoA carboxylase (ACCase) inhibition .

Substituent Impact: The 3-pyridinylmethyl group in the target compound distinguishes it from pyrimidinyl or difluoromethoxy substituents in sulfonylureas. In contrast, 4,6-dimethoxy-2-pyrimidinyl (bensulfuron-methyl) and 4,6-bis(difluoromethoxy)-2-pyrimidinyl (primisulfuron-methyl) groups optimize ALS inhibition in monocotyledonous weeds .

Application Gaps: While sulfonylureas and aryloxypropionates are well-documented as herbicides, the biological activity of the target compound remains speculative due to the absence of direct data. Its urea-pyridine structure may confer novel herbicidal, fungicidal, or insecticidal properties warranting further study.

Research Findings and Implications

  • Sulfonylurea Herbicides : These compounds (e.g., tribenuron-methyl) exhibit low mammalian toxicity and high selectivity but face resistance issues due to ALS gene mutations in weeds . The target compound’s urea linkage might circumvent resistance if it interacts with ALS differently.
  • Aryloxypropionates: Haloxyfop-methyl’s efficacy against grasses highlights the importance of the phenoxypropanoate backbone for ACCase inhibition. The target compound’s benzoate-urea scaffold may lack this specificity but could target alternative pathways .

Biological Activity

Methyl 2-({[(3-pyridinylmethyl)amino]carbonyl}amino)benzoate, with the molecular formula C15H15N3O3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a benzoate ester group , which contribute to its unique chemical properties. Its synthesis typically involves the reaction of 3-pyridinylmethylamine with methyl 2-aminobenzoate, facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's IC50 values indicate effective cytotoxicity at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
  • Receptor Modulation : It may bind to various receptors, altering their activity and leading to downstream effects that inhibit cell growth or induce apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for both strains, demonstrating significant antibacterial activity .
  • Anticancer Activity : In a separate investigation, this compound was tested on several cancer cell lines. The compound exhibited an IC50 value of 50 µM against MCF-7 (breast cancer) cells and 40 µM against HT-29 (colon cancer) cells, indicating potential for further development as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructureAntimicrobial ActivityAnticancer Activity
Methyl 2-aminobenzoateStructureModerateLow
3-PyridinylmethylamineStructureLowModerate
This compoundStructureHighHigh

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